

An In-depth Technical Guide to Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
Cat. No.:	B042678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, a pyridine-2-carboxylate derivative, is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a methyl ester and a hydroxymethyl group on a pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor in the development of telomerase inhibitors.

The IUPAC name for this compound is methyl 6-(hydroxymethyl)pyridine-2-carboxylate.[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)

Physicochemical Properties

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate is a white to off-white solid at room temperature.[\[2\]](#) While specific experimental values for its melting and boiling points are not consistently reported across public literature, its physical state suggests a melting point above ambient temperature. It is generally described as being soluble in organic solvents but insoluble in water.[\[1\]](#)

Property	Value	Source(s)
IUPAC Name	methyl 6-(hydroxymethyl)pyridine-2-carboxylate	[1] [2] [3] [4]
Synonyms	Methyl 6-(hydroxymethyl)picolinate	[2]
CAS Number	39977-44-1	[2] [5]
Molecular Formula	C ₈ H ₉ NO ₃	[2]
Molecular Weight	167.16 g/mol	[2]
Appearance	White to off-white solid	[2]
Solubility	Soluble in organic solvents, insoluble in water	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of methyl 6-(hydroxymethyl)pyridine-2-carboxylate. While full spectra are proprietary to chemical suppliers, typical spectral features can be inferred from the analysis of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons of the ester, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of a 2,6-disubstituted pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbon of the hydroxymethyl group, and the methyl carbon of the ester.

Mass Spectrometry: The mass spectrum of methyl 6-(hydroxymethyl)pyridine-2-carboxylate would show a molecular ion peak corresponding to its molecular weight. Fragmentation

patterns would likely involve the loss of the methoxy group from the ester, the hydroxymethyl group, or other characteristic cleavages of the pyridine ring and its substituents.

Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

A common and efficient method for the synthesis of methyl 6-(hydroxymethyl)pyridine-2-carboxylate involves the selective reduction of one of the two ester groups of dimethyl 2,6-pyridinedicarboxylate.^[5]

Experimental Protocol

Materials:

- Dimethyl 2,6-pyridinedicarboxylate
- Methanol
- Dichloromethane
- Sodium borohydride (NaBH_4)
- Aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel
- Ethyl acetate
- Petroleum ether

Procedure:

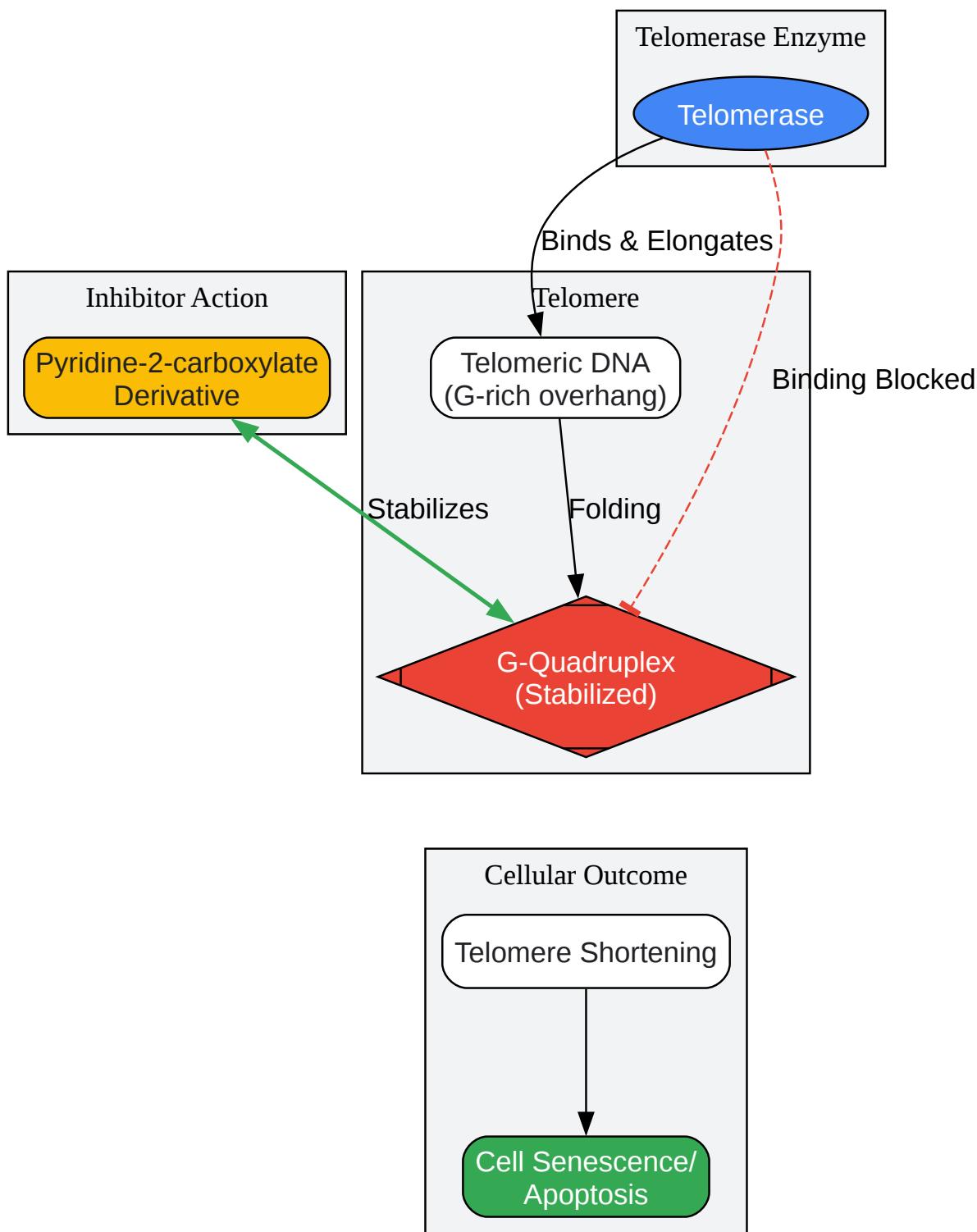
- A solution of dimethyl 2,6-pyridinedicarboxylate (1.00 equivalent) is prepared in a solvent mixture of methanol and dichloromethane.^[5]
- The solution is cooled to 0°C in an ice bath.^[5]

- Sodium borohydride (1.00 equivalent) is added portion-wise to the cooled solution.[5]
- The resulting mixture is stirred overnight at room temperature.[5]
- The reaction is quenched by the addition of an aqueous solution of ammonium chloride.[5]
- The product is extracted with dichloromethane.[5]
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5]
- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.[5]

[Click to download full resolution via product page](#)

Synthetic workflow for methyl 6-(hydroxymethyl)pyridine-2-carboxylate.

Applications in Drug Discovery and Development


Methyl 6-(hydroxymethyl)pyridine-2-carboxylate serves as a critical intermediate in the synthesis of various pharmaceutical agents.[2] Its utility stems from the presence of two distinct functional groups that can be selectively modified to build more complex molecular architectures.

Precursor to Telomerase Inhibitors

A significant application of this compound is in the development of telomerase inhibitors.[6][7][8] Telomerase is an enzyme that is overactive in the majority of cancer cells and is crucial for their immortal phenotype. By inhibiting telomerase, it is possible to induce senescence and apoptosis in cancer cells, making it an attractive target for anticancer drug development.

Derivatives of methyl 6-(hydroxymethyl)pyridine-2-carboxylate have been synthesized and evaluated for their ability to inhibit telomerase. For instance, 6-formyl-pyridine-2-carboxylate derivatives, which can be synthesized from methyl 6-(hydroxymethyl)pyridine-2-carboxylate via oxidation, have shown promising telomerase inhibitory activity.[\[6\]](#)[\[7\]](#)[\[8\]](#)

The proposed mechanism of action for many small molecule telomerase inhibitors involves the stabilization of G-quadruplex structures in the telomeric DNA. The G-rich overhang of telomeres can fold into these four-stranded DNA structures, which can block the binding of telomerase and inhibit its activity. Pyridine-containing ligands are thought to interact with and stabilize these G-quadruplexes.

[Click to download full resolution via product page](#)

Proposed mechanism of telomerase inhibition by pyridine derivatives.

Conclusion

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of novel anticancer therapeutics targeting telomerase. Its straightforward synthesis and versatile chemical handles make it an attractive starting material for the creation of diverse molecular libraries. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 5. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]
- 6. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 6-Formyl-pyridine-2-carboxylate Derivatives and their Telomerase Inhibitory Activities - 대한약학회:학술대회논문집 | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-(hydroxymethyl)pyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042678#iupac-name-for-methyl-6-hydroxymethyl-picoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com